![molecular formula C18H14N2O5S B2745568 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate CAS No. 877635-46-6](/img/structure/B2745568.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate, also known as KPT-330, is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate binds to the cysteine residue of XPO1, leading to the formation of a covalent bond and the inhibition of its function. This results in the accumulation of tumor suppressor proteins in the nucleus, leading to their reactivation and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in vitro and in vivo. It has been shown to induce apoptosis in a variety of cancer cell lines, including multiple myeloma, acute myeloid leukemia, and non-small cell lung cancer. In addition, it has been shown to inhibit tumor growth in xenograft models of multiple myeloma and acute myeloid leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate is its specificity for XPO1, which minimizes off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the specific mutations present in the cancer cells. In addition, its pharmacokinetics and toxicity profile need to be further studied to determine its suitability for clinical use.
Orientations Futures
For [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate include further preclinical studies to determine its efficacy in combination with other anticancer agents, as well as clinical trials to determine its safety and efficacy in humans. In addition, the development of more potent and selective XPO1 inhibitors may lead to the development of more effective anticancer agents.
Méthodes De Synthèse
The synthesis of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate involves several steps, starting with the reaction of 3-formyl-4-hydroxybenzoic acid with 2,6-dimethylpyridine to form an intermediate. This intermediate is then reacted with pyrimidine-2-thiol to form the pyrimidinylthiomethyl intermediate. Finally, the pyran ring is formed by reacting the intermediate with ethyl 2-bromo-3-methoxybenzoate in the presence of a base. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the nuclear export protein exportin-1 (XPO1), which is overexpressed in many types of cancer cells. XPO1 is responsible for the transport of tumor suppressor proteins out of the nucleus, leading to their inactivation and subsequent cancer development. Inhibition of XPO1 by this compound leads to the reactivation of tumor suppressor proteins and the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-23-13-5-2-4-12(8-13)17(22)25-16-10-24-14(9-15(16)21)11-26-18-19-6-3-7-20-18/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHYVLOCCJSMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.